Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

PROTAC synthesis protecting group strategy orthogonal deprotection

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246839-15-5) is a synthetic piperazine derivative bearing a benzyl carbamate (Cbz) protecting group at the N1 position and a 4-amino-3-methoxyphenyl substituent at the N4 position, with molecular formula C₁₉H₂₃N₃O₃ and molecular weight 341.41 g/mol. Its computed XLogP3-AA is 2.5, with one hydrogen bond donor (the primary aniline -NH₂) and five hydrogen bond acceptors.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 1246839-15-5
Cat. No. B13915633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
CAS1246839-15-5
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C19H23N3O3/c1-24-18-13-16(7-8-17(18)20)21-9-11-22(12-10-21)19(23)25-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3
InChIKeyLEUSQXRDOXTJGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246839-15-5): Procurement-Relevant Identity and Physicochemical Baseline


Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246839-15-5) is a synthetic piperazine derivative bearing a benzyl carbamate (Cbz) protecting group at the N1 position and a 4-amino-3-methoxyphenyl substituent at the N4 position, with molecular formula C₁₉H₂₃N₃O₃ and molecular weight 341.41 g/mol [1]. Its computed XLogP3-AA is 2.5, with one hydrogen bond donor (the primary aniline -NH₂) and five hydrogen bond acceptors [1]. This compound serves primarily as a protected synthetic intermediate for downstream elaboration in medicinal chemistry programs, notably in the construction of PROTAC (PROteolysis TArgeting Chimera) molecules targeting focal adhesion kinase (FAK) [2].

Why Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate Cannot Be Generically Substituted in Multi-Step Syntheses


Casual substitution of Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate with its closest in-class analogs introduces differential reactivity, protecting-group orthogonality conflicts, and divergent pharmacokinetic (PK) properties in final PROTAC constructs. The benzyl carbamate (Cbz) group provides hydrogenolytically cleavable protection that is orthogonal to the acid-labile tert-butyl carbamate (Boc) group present in the direct analog tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246532-96-6) [1]. Furthermore, the 4-amino-3-methoxyphenyl substitution pattern affords a specific vector for further functionalization (e.g., amide coupling, reductive amination) that is absent in simpler N-benzylpiperazine or N-phenylpiperazine scaffolds [2]. The computed logP difference of approximately 0.4–0.5 log units between the Cbz-protected and Boc-protected congeners [1][3] translates to altered solubility and membrane permeability profiles that can cascade into the physicochemical properties of final PROTAC molecules, making direct interchange without re-optimization inadvisable.

Product-Specific Quantitative Differentiation Evidence for Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246839-15-5)


Protecting Group Orthogonality: Cbz vs. Boc Cleavage Conditions

The benzyl carbamate (Cbz) group in the target compound is cleaved by catalytic hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH, TFA), conditions fully orthogonal to the acid-labile Boc group present in the tert-butyl analog (CAS 1246532-96-6) [1][2]. This enables selective, sequential deprotection when both N-protected piperazine intermediates coexist in a synthetic route. In contrast, the tert-butyl analog cannot be selectively deprotected in the presence of other acid-sensitive functional groups, constraining synthetic flexibility [2].

PROTAC synthesis protecting group strategy orthogonal deprotection

Physicochemical Differentiation: Lipophilicity (cLogP/XLogP3-AA) Relative to Boc Analog

The target compound exhibits a computed XLogP3-AA of 2.5, while the tert-butyl analog (CAS 1246532-96-6) has a vendor-reported LogP of 2.9186 [1][2]. The approximately 0.4 log unit reduction in lipophilicity for the Cbz-protected species translates to a roughly 2.5-fold lower theoretical octanol/water partition coefficient. Elevated lipophilicity in PROTACs has been correlated with increased non-specific protein binding and poorer solubility, making the Cbz intermediate a potentially more favorable starting point for property-based design [3].

drug-likeness lipophilicity PROTAC optimization

Functional Handle Availability: Free Aniline for Downstream Derivatization

The target compound possesses a primary aromatic amine (4-NH₂) directly available for amide bond formation, reductive amination, or sulfonamide synthesis without any deprotection step. This contrasts with the tert-butyl analog, which, though structurally similar, may undergo undesired side reactions at the Boc group under amide coupling conditions employing activated esters or carbodiimide reagents [1]. Additionally, the free NH₂ group serves as the natural attachment point for PROTAC linker conjugation in FAK-targeting constructs, as described by Law et al. [2].

amide coupling PROTAC linker attachment medicinal chemistry diversification

Scaffold Topology: Hydrogen Bond Donor/Acceptor Count vs. Simpler Piperazine Building Blocks

With 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA), the target compound occupies a favorable lead-like chemical space relative to simpler building blocks such as 1-Cbz-piperazine (HBD=1, HBA=3) or 1-(4-methoxyphenyl)piperazine (HBD=0, HBA=3) [1]. The 4-amino-3-methoxyphenyl substituent simultaneously increases HBA count (enhancing solubility) while retaining low HBD count (minimizing desolvation penalty upon target binding), a combination advantageous for fragment-based or PROTAC library construction where balanced polarity is desired [2].

lead-likeness physicochemical property analysis library design

Optimized Application Scenarios for Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (1246839-15-5)


PROTAC Linker-Intermediate Synthesis Requiring Orthogonal N-Protection

When constructing PROTAC molecules that require sequential introduction of two distinct piperazine modifications—one at the N1 position (after Cbz removal) and one at the N4 position via the aniline nitrogen—the target compound provides the necessary orthogonal protection strategy. As demonstrated in the FAK-degrading PROTAC GSK215 development program, Cbz-protected piperazine intermediates allow hydrogenolytic deprotection under neutral conditions that leave acid-sensitive VHL ligand components intact [1]. The Boc analog would require acidic deprotection (TFA) that could cleave other acid-labile groups present in complex PROTAC constructs.

Building Block for Diversity-Oriented Synthesis in Kinase Inhibitor Programs

The free 4-amino-3-methoxyphenyl group qualifies this compound as a versatile diversification point. Its primary aromatic amine can undergo amide coupling with carboxylic acid-containing fragments, reductive amination with aldehydes, or sulfonylation, enabling rapid parallel library synthesis. This functional handle, combined with the Cbz-protected piperazine nitrogen (available after deprotection for a second round of diversification), supports a two-dimensional library approach. The computed logP of 2.5 and moderate molecular weight (341.4 g/mol) place initial library members within favorable lead-like property space, reducing the attrition rate typically seen with larger, more lipophilic building blocks [2].

Reference Standard for Physicochemical Profiling in PROTAC Design

Given the growing recognition that PROTAC physicochemical properties (particularly logP and hydrogen bond donor/acceptor counts) critically influence cellular permeability and ternary complex formation, this compound can serve as a baseline building block for systematic property-based optimization. Its documented XLogP3-AA of 2.5, HBD=1, HBA=5, and rotatable bond count of 5 [3] establish a reference point against which more elaborated PROTAC intermediates can be benchmarked. Laboratories procuring this compound for medicinal chemistry campaigns benefit from a well-characterized starting scaffold with computed properties that align with contemporary oral PROTAC design guidelines [2].

Quote Request

Request a Quote for Benzyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.